(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is a chiral compound with the molecular formula CHNO. This compound is recognized for its potential applications across various fields, including chemistry, biology, and medicine. Its complex structure, which includes multiple functional groups, renders it an intriguing target for synthetic and mechanistic studies. The compound is classified as an amide due to the presence of an amide bond in its structure, and it features a secondary amine and a methoxybenzyl group that contribute to its unique properties .
The synthesis of (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide typically involves a multi-step process:
The molecular structure of (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide can be represented as follows:
This structure highlights the presence of a chiral center at the second carbon atom, contributing to its stereochemical properties .
The compound has been cataloged in various chemical databases, including PubChem (CID 66568463), which provides detailed information about its structure and properties .
(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide can participate in several chemical reactions:
The reactivity profile of this compound makes it a versatile building block in organic synthesis. Its ability to undergo various functional group transformations allows for the generation of diverse chemical entities.
The mechanism of action for (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is not fully elucidated but is believed to involve interactions with specific biological targets. These interactions may include enzyme inhibition or receptor modulation, which are critical for its potential therapeutic effects.
Research indicates that compounds with similar structural motifs often exhibit significant biological activity, making this compound a candidate for further investigation in medicinal chemistry .
Key physical properties of (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide include:
Chemical properties include:
These properties are critical for determining the appropriate conditions for synthesis and application in research .
(S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide has several notable applications:
The compound (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-3-methyl-butyramide follows systematic IUPAC conventions:
Structural isomers arise from variations in methoxybenzyl positioning or alkyl groups. Key isomers include:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-Amino-N-ethyl-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide |
| CAS Registry | 1354017-12-1 |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)OC)C(=O)C@@HC(C)C |
| Molecular Formula | C₁₅H₂₄N₂O₂ |
| InChI Key | ZTRUPOXJLNDBGA-AWEZNQCLSA-N |
The C2 carbon bears four distinct groups: -NH₂, -H, -C(O)N(ethyl)(3-methoxybenzyl), and -CH(CH₃)CH₃. The (S) configuration:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2